molecular formula C22H32N2O5 B11827251 Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate

Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B11827251
M. Wt: 404.5 g/mol
InChI Key: JCZULVULSVCYLQ-QGZVFWFLSA-N
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Description

Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate (CAS: 2377357-01-0) is a spirocyclic compound featuring a benzofuran ring fused to a piperidine system. The molecule is protected by two tert-butoxycarbonyl (Boc) groups, which are commonly used in medicinal chemistry to stabilize amines during synthesis . Its molecular formula is C₁₇H₂₄N₂O₃, with a molecular weight of 304.38 g/mol. The spiro architecture imposes conformational rigidity, making it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors requiring stereochemical precision .

Properties

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-1-benzofuran-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C22H32N2O5/c1-20(2,3)28-18(25)23-17-15-9-7-8-10-16(15)27-22(17)11-13-24(14-12-22)19(26)29-21(4,5)6/h7-10,17H,11-14H2,1-6H3,(H,23,25)/t17-/m1/s1

InChI Key

JCZULVULSVCYLQ-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C2=CC=CC=C2OC13CCN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Spiro Formation: The spiro linkage is formed by reacting the benzofuran intermediate with a piperidine derivative, often under high-temperature conditions to facilitate the spirocyclization.

    Functional Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of spiro compounds in anticancer applications. For instance, spiro compounds similar to tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate have been synthesized with notable yields and exhibit promising anticancer activity. These compounds are often evaluated through microwave-assisted synthesis methods, which enhance their yield and efficiency in producing bioactive molecules .

Alzheimer's Therapeutics
The compound is also recognized for its role as an intermediate in the synthesis of optically active compounds relevant to Alzheimer's disease treatment. The tert-butyl 3-aminopiperidine-1-carboxylate derived from this compound has been noted for its potential therapeutic applications .

Organic Synthesis

Synthetic Intermediates
this compound serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. Its ability to undergo deprotection reactions allows for the selective formation of more complex structures that are valuable in drug discovery and development .

Green Chemistry Approaches
The compound has been utilized in green chemistry frameworks, where its synthesis can be optimized using environmentally friendly methods such as microwave-assisted reactions. This aligns with the growing emphasis on sustainable practices in chemical synthesis .

Material Science

Spirocyclic Structures in Materials
The unique structural characteristics of spiro compounds like this compound make them suitable for applications in materials science. Their incorporation into polymer matrices can enhance material properties such as mechanical strength and thermal stability due to their rigid spiro structure .

Case Study 1: Anticancer Compound Development

A study demonstrated the synthesis of various spiro compounds through a green synthetic route that yielded high percentages of biologically active derivatives. The efficacy of these compounds against cancer cell lines was assessed, showing significant promise for future therapeutic applications .

Case Study 2: Alzheimer's Drug Synthesis

Research focused on the synthesis of tert-butyl 3-aminopiperidine derivatives highlighted their potential use as intermediates for developing drugs targeting Alzheimer's disease. The study provided insights into optimizing synthetic pathways to enhance yield and purity, crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Spiro[benzofuran-2(3H),4’-piperidine]-1’-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Spiro Architectures

tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate (CAS: 439811-37-7)
  • Structure : Similar spiro core but with a bromine substituent on the benzofuran ring.
  • Molecular Weight : ~384.3 g/mol (vs. 304.38 for the target compound).
  • Enhanced electrophilicity compared to the unsubstituted benzofuran in the target compound.
  • Applications : Useful in palladium-catalyzed reactions for further functionalization .
tert-Butyl 3-methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate (OT-7717)
  • Structure : Methoxy group on the benzofuran ring.
  • Purity : 95% .
  • Key Differences: Methoxy group improves solubility in polar solvents due to increased polarity.
  • Synthetic Utility : Methoxy groups are often used to modulate pharmacokinetic properties .
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 706782-28-7)
  • Structure : Fluorine substituent and oxo group in an indoline-spiro system.
  • Key Differences :
    • Fluorine enhances metabolic stability and bioavailability.
    • Oxo group introduces hydrogen-bonding capability, which may improve target affinity .
  • Applications : Common in kinase inhibitor scaffolds .

Non-Spiro Analogues with Boc-Protected Piperidine Moieties

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Boc-protected dihydropyridine with a trifluoromethylphenyl group.
  • Molecular Weight : 328.3 g/mol (M+H) .
  • Key Differences :
    • Lacks spiro rigidity, leading to greater conformational flexibility.
    • Trifluoromethyl group increases lipophilicity, enhancing blood-brain barrier penetration .
  • Applications : Intermediate for CNS-targeting drugs .
tert-Butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'(2'H)-carboxylate
  • Structure : Bipyridine system with trifluoromethyl substitution.
  • Molecular Weight : 329 g/mol .
  • Trifluoromethyl group improves resistance to oxidative metabolism .

Biological Activity

Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure which contributes to its unique biological properties. The presence of the tert-butoxycarbonyl (Boc) group is significant for enhancing solubility and stability in biological systems. The molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4} with a molecular weight of 344.39 g/mol.

1. Pharmacological Effects

Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Several studies have explored the antimicrobial properties of piperidine derivatives, suggesting that modifications such as the addition of the tert-butyl group can enhance efficacy against bacterial strains.
  • Anticancer Potential : Compounds containing spirocyclic moieties have been investigated for their anticancer properties, with some showing promising results in inhibiting tumor growth in vitro and in vivo.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to act as inhibitors of certain kinases or receptors implicated in cancer and inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperidine derivatives against common pathogens. The results indicated that modifications to the piperidine ring significantly influenced antibacterial activity. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation, derivatives of spirocyclic compounds were assessed for their cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The results showed that certain structural modifications led to increased apoptosis in cancer cells, indicating a promising avenue for further research into this compound's anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the tert-butyl group in modulating lipophilicity and metabolic stability. Compounds with bulky groups like tert-butyl often show improved membrane permeability, which is crucial for enhancing bioavailability .

CompoundBiological ActivityRemarks
This compoundAntimicrobial, AnticancerEffective against S. aureus
Similar Piperidine DerivativeCytotoxicityInduces apoptosis in cancer cells

Q & A

Q. How can scalability challenges in multi-step syntheses be addressed for industrial collaboration?

  • Methodological Answer : Continuous flow reactors improve yield and reproducibility for steps like fluorination or coupling. Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor reaction progress in real time. Design of Experiments (DoE) optimizes parameters (e.g., residence time, reagent stoichiometry) for kilogram-scale production .

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